N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(benzhydrylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(20-14-8-3-9-15-20)23-16-17-28(26,27)24-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYNKNUZHXGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoyl Group Introduction via Sulfonylation
The benzhydrylsulfamoyl moiety is typically introduced via sulfonylation of a primary or secondary amine. For N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide, this involves reacting 2-aminoethylbenzamide with benzhydrylsulfonyl chloride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts.
Key considerations :
- Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride ensures minimal di-sulfonylation.
- Temperature : Reactions are conducted at 0–5°C to control exothermicity, followed by gradual warming to room temperature.
- Workup : Sequential washes with dilute HCl (to remove excess sulfonyl chloride) and sodium bicarbonate (to neutralize residual acid) yield the sulfonamide product.
Benzamide Formation via Acyl Coupling
The benzamide core is constructed using Schotten-Baumann conditions, where benzoyl chloride reacts with a primary amine (e.g., 2-(N-benzhydrylsulfamoyl)ethylamine) in aqueous alkaline media. This method, validated for N-(2-phenylethyl)benzamide, achieves yields >98% by leveraging the insolubility of the product in water, simplifying purification.
Optimized protocol (adapted from) :
- Dissolve 2-(N-benzhydrylsulfamoyl)ethylamine (1 eq) and NaOH (1.5–3 eq) in water.
- Slowly add benzoyl chloride (1–1.5 eq) under ice cooling (<10°C).
- Stir at room temperature for 2–3 hours.
- Filter, wash with water, and vacuum-dry (70–80°C, 8–10 hours).
Stepwise Synthesis and Characterization
Synthesis of 2-(N-Benzhydrylsulfamoyl)ethylamine
This intermediate is prepared via sulfonylation of ethylenediamine with benzhydrylsulfonyl chloride, followed by selective mono-sulfonylation control:
- React ethylenediamine (1 eq) with benzhydrylsulfonyl chloride (1 eq) in THF at 0°C.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Characterization data :
Coupling with Benzoyl Chloride
Using the Schotten-Baumann method:
- Combine 2-(N-benzhydrylsulfamoyl)ethylamine (1.0 g, 3.37 mmol), NaOH (0.54 g, 13.5 mmol), and water (15 mL).
- Add benzoyl chloride (0.47 mL, 4.04 mmol) dropwise at 0°C.
- Stir at 25°C for 3 hours, filter, and dry to obtain white crystals (yield: 95%).
Characterization :
- IR (KBr) : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).
- 13C NMR (101 MHz, DMSO-d6): δ 167.2 (C=O), 143.5 (SO2), 132.1–126.8 (aromatic carbons), 48.3 (CH2SO2), 38.7 (CH2NH).
Alternative Routes and Comparative Analysis
Solid-Phase Synthesis
A resin-bound approach enables high-throughput synthesis:
- Load Wang resin with Fmoc-protected ethylenediamine.
- Deprotect, sulfonylate with benzhydrylsulfonyl chloride, and couple with benzoic acid using HBTU/HOBt.
- Cleave with TFA/water (95:5) to release the product.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, reducing reaction time from hours to minutes while maintaining yields (~93%).
Computational Insights into Reaction Dynamics
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:
- Energy barriers : Sulfonylation exhibits a ΔG‡ of 18.7 kcal/mol, favoring rapid kinetics at room temperature.
- Solvent effects : Water stabilizes transition states in Schotten-Baumann reactions, lowering activation energy by 4.2 kcal/mol compared to THF.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- Core Benzamide Group : Common to all analogs, enabling hydrogen bonding and π-π interactions.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) (): Features a dimethoxyphenethyl group, increasing electron density and affinity for receptors like sigma-1 . N-Benzimidazol-1-yl methyl-benzamide derivatives (): Incorporate benzimidazole rings, improving anti-inflammatory activity through cyclooxygenase (COX) inhibition . N-(2-(1H-Indol-3-yl)ethyl)benzamide (): Contains an indole moiety, enabling interactions with melatonin pathways in Plasmodium .
Structural Impact on Bioactivity
- Lipophilicity : The benzhydrylsulfamoyl group in the target compound likely enhances membrane permeability compared to hydrophilic analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Receptor Specificity : Sulfamoyl groups (e.g., in sigma receptor-binding benzamides) improve affinity for cancer-related receptors, as seen in radioiodinated benzamides targeting prostate tumors .
Pharmacological Activity Comparison
Antimicrobial and Antiparasitic Effects
- N-(2-(1H-Indol-3-yl)ethyl)benzamide (): Disrupted Plasmodium falciparum synchronization (IC₅₀ ~10 µM) .
- 2-Azetidinone benzamide derivatives (): Showed potent antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .
- Nitazoxanide (): A thiazolide benzamide with broad antiparasitic activity, highlighting the role of nitro groups in efficacy .
Anticancer Activity
- Sigma receptor-binding benzamides (): Demonstrated high tumor uptake (Bₘₐₓ = 1,930 fmol/mg protein in DU-145 cells) and inhibited colony formation (IC₅₀ = 5–10 µM) .
Antioxidant Properties
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (): Scavenged DPPH radicals (IC₅₀ = 22.8 µM) and protected DNA from hydroxyl radicals .
Physicochemical Data
*Estimated based on structural analogs.
Pharmacokinetic and Toxicity Profiles
Q & A
Q. What are the optimal synthesis protocols for N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide?
The synthesis of this compound typically involves multi-step reactions with careful control of reaction conditions. Key steps include:
- Amide coupling : Use reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride to activate carboxylic acid intermediates for nucleophilic attack by amines (e.g., benzhydrylsulfonamide derivatives) .
- Purification : Employ normal-phase chromatography (e.g., ethyl acetate/hexane gradients) and reverse-phase HPLC for isolating high-purity products .
- Yield optimization : Monitor reaction progress via TLC or LC-MS and adjust stoichiometry (e.g., 1.5 equivalents of activating agents) to minimize side products .
Q. How can structural characterization be performed for this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions .
- Mass spectrometry (MS) : LC-MS (e.g., M+H⁺ ion detection) for molecular weight validation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for verifying sulfamoyl and benzamide group orientations .
Q. What biological targets or pathways are associated with this compound?
While direct data on this compound is limited, structurally analogous benzamide derivatives interact with:
- Enzymes : Inhibition of kinases or proteases via sulfamoyl group coordination to catalytic residues .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) through hydrophobic interactions with the benzhydryl moiety .
- Validate targets : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Focus on modifying critical substituents:
- Benzhydryl group : Replace with substituted aryl rings to assess steric/electronic effects on receptor binding .
- Sulfamoyl ethyl linker : Vary chain length or introduce heteroatoms (e.g., oxygen, sulfur) to modulate solubility and conformational flexibility .
- Bioactivity assays : Test analogs in enzyme inhibition (IC₅₀) or cell-based viability assays (e.g., MTT assays) to correlate structural changes with potency .
Q. Table 1. SAR Analysis of Key Substituents
Q. How should contradictory bioactivity data across studies be resolved?
Address discrepancies by:
- Structural validation : Re-analyze compound purity (HPLC) and stereochemistry (chiral HPLC or CD spectroscopy) to rule out batch variability .
- Assay standardization : Compare results under identical conditions (e.g., pH, temperature, cell line) .
- Mechanistic follow-up : Use RNA sequencing or proteomics to identify off-target effects in divergent models .
Q. What analytical challenges arise in studying this compound’s stability?
Key issues include:
- Hydrolysis : The sulfamoyl group is prone to cleavage under acidic/basic conditions. Monitor degradation via accelerated stability studies (40°C/75% RH) .
- Oxidation : Protect the benzhydryl moiety with antioxidants (e.g., BHT) during storage .
- Quantification : Develop a validated UPLC method with PDA detection for precise concentration measurements in biological matrices .
Q. Can this compound exhibit synergistic effects with other therapeutics?
Preliminary data on analogs suggest:
- Anticancer synergy : Combine with DNA-damaging agents (e.g., cisplatin) to enhance apoptosis in resistant cell lines .
- Antiviral potentiation : Pair with protease inhibitors to disrupt viral replication machinery .
- Experimental design : Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
